molecular formula C20H18FN3O2S B2360919 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 895108-82-4

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2360919
CAS No.: 895108-82-4
M. Wt: 383.44
InChI Key: FPXDCCXYMLTVFG-UHFFFAOYSA-N
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Description

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazinone core, a dimethylphenyl group, and a fluorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors to form the pyrazinone ring. Common reagents used in this step include acyl chlorides and amines under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group:

    Formation of the Sulfanyl Linkage: This step involves the formation of a sulfanyl linkage between the pyrazinone core and the fluorophenylacetamide moiety. Common reagents used in this step include thiols and halides under basic conditions.

    Introduction of the Fluorophenylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form thiols and amines. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce various functional groups onto the pyrazinone core and the phenyl rings. Common reagents used in these reactions include halides and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, organometallic reagents, solvents like dichloromethane, and catalysts like palladium.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives of the pyrazinone core and phenyl rings.

Scientific Research Applications

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Uniqueness

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and industrial processes.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDCCXYMLTVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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